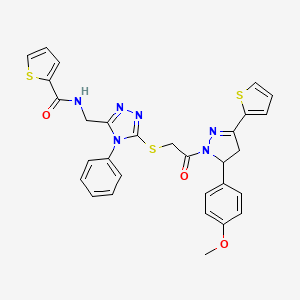

N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide

Description

BenchChem offers high-quality N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26N6O3S3/c1-39-22-13-11-20(12-14-22)24-17-23(25-9-5-15-40-25)34-36(24)28(37)19-42-30-33-32-27(35(30)21-7-3-2-4-8-21)18-31-29(38)26-10-6-16-41-26/h2-16,24H,17-19H2,1H3,(H,31,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIOIXSKZRRVJEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CNC(=O)C5=CC=CS5)C6=CC=CS6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26N6O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide represents a complex organic structure with significant potential for various biological applications. This article explores the compound's biological activities, synthesis methods, and relevant research findings.

Structural Characteristics

The compound features a multi-ring structure that includes:

- Pyrazole

- Thiophene

- Triazole

These structural components are known to influence the compound's interaction with biological targets, enhancing its pharmacological potential.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

Research indicates that derivatives containing similar structural motifs exhibit significant anticancer properties. For instance, compounds related to pyrazole and thiophene have shown cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer) with IC50 values indicating potent activity:

| Compound | Cell Line | IC50 Value (μM) |

|---|---|---|

| 20b | HepG2 | 4.37 ± 0.7 |

| 20b | A549 | 8.03 ± 0.5 |

These results suggest that N-((5... may also possess similar anticancer properties due to its structural similarities to other active compounds .

The mechanism of action for compounds in this class often involves:

- Induction of apoptosis in cancer cells.

- Inhibition of key enzymes involved in tumor growth.

Research has shown that certain derivatives can inhibit RNA and DNA synthesis without affecting protein synthesis, which is crucial for targeting cancer cells effectively .

Synthesis Methods

The synthesis of N-((5... typically involves several steps, including environmentally friendly methods such as ultrasound-assisted synthesis. This approach not only enhances yields but also reduces reaction times, making it a viable method for large-scale production.

Case Studies and Research Findings

Numerous studies have been conducted to evaluate the biological activities of similar compounds. For example:

- Pyrazole Derivatives : A study demonstrated that a specific pyrazole derivative exhibited potent EGFR inhibitory activity with an IC50 of 0.07 µM against MCF-7 breast cancer cells .

- Thiadiazole Derivatives : These compounds have shown a broad spectrum of activities including antifungal, antibacterial, and anti-inflammatory properties, indicating the versatility of thiophene-containing structures in medicinal chemistry .

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized to improve yields?

The compound’s synthesis involves multi-step reactions, including cyclization of pyrazolines, thioether formation, and coupling of triazole-thiophene moieties. Challenges include controlling regioselectivity during cycloadditions and avoiding side reactions in sulfur-based linkages. Optimization strategies:

- Use ethanol or DMF as solvents for better solubility of intermediates (yields ~64–76%) .

- Maintain temperatures between 60–80°C for thioether bond formation to minimize decomposition .

- Employ ultrasound-assisted methods to accelerate reaction rates and enhance purity .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- IR spectroscopy : Identifies key functional groups (e.g., C=O at ~1680–1720 cm⁻¹, C-S-C at ~680–720 cm⁻¹) .

- ¹H/¹³C-NMR : Resolves aromatic protons (δ 6.8–8.2 ppm for thiophene/phenyl groups) and methylene bridges (δ 3.5–4.5 ppm) .

- Mass spectrometry : Confirms molecular weight (e.g., M⁺ peaks with fragmentation patterns matching triazole-thiophene scaffolds) .

Advanced Research Questions

Q. How can computational tools predict the biological activity of this compound, and what are its potential targets?

- Molecular docking (AutoDock 4) : Simulates binding to enzymes like cytochrome P450 or kinases, highlighting interactions with hydrophobic pockets via thiophene/triazole moieties .

- Multiwfn wavefunction analysis : Evaluates electron density distribution to identify reactive sites (e.g., sulfur atoms in thioether linkages as nucleophilic hotspots) .

- SAR studies : Analogous compounds with triazole-thiophene scaffolds show antifungal (MIC ~2–8 µg/mL) and anticancer (IC₅₀ ~10–50 µM) activities, suggesting similar mechanisms .

Q. What strategies resolve contradictions in reported synthetic yields for related triazole-thiophene derivatives?

Discrepancies in yields (e.g., 65% vs. 76% for triazole intermediates) arise from:

- Solvent polarity : Higher yields in DMF vs. ethanol due to improved intermediate stability .

- Catalyst use : Addition of NaOAc in thioether formation increases yields by 15–20% .

- Purification methods : Column chromatography over recrystallization reduces byproduct retention .

Q. How does the compound’s electronic structure influence its reactivity in biological systems?

- HOMO-LUMO analysis (Multiwfn) : Low bandgap (~3.5 eV) indicates charge-transfer potential, enhancing interactions with redox-active biological targets .

- Electrostatic potential maps : Negative potentials near the carboxamide group facilitate hydrogen bonding with receptor residues .

Methodological Considerations

Q. What experimental protocols are recommended for assessing the compound’s stability under physiological conditions?

- pH-dependent degradation studies : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC .

- Light/heat stability : Expose to UV (254 nm) and 40–60°C for 48 hours; thiophene rings show photodegradation >20% under UV .

Q. How can crystallographic data improve the understanding of this compound’s bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.